Methyl 3,3,3-trifluoro-2-(phenylimino)propanoate
Description
Properties
IUPAC Name |
methyl 3,3,3-trifluoro-2-phenyliminopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c1-16-9(15)8(10(11,12)13)14-7-5-3-2-4-6-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSXOWVIODLROB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=NC1=CC=CC=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,3,3-trifluoro-2-(phenylimino)propanoate can be synthesized through several methods. One common method involves the reaction of methyl 3,3,3-trifluoropyruvate with aromatic amines, such as aniline, under acidic conditions . The reaction typically proceeds through the formation of an intermediate hemiaminal, which then undergoes dehydration to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves the use of hexafluoropropene-1,2-oxide (HFPO) as a starting material. HFPO reacts with aromatic amines to form the corresponding hemiaminals, which are then converted to this compound through further chemical transformations .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3,3-trifluoro-2-(phenylimino)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic aromatic substitution reactions, especially with amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Methyl 3,3,3-trifluoro-2-(phenylimino)propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various fluorinated compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3,3,3-trifluoro-2-(phenylimino)propanoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenylimino group can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of Methyl 3,3,3-trifluoro-2-(phenylimino)propanoate, focusing on substituent variations, physical properties, and synthetic yields:
Substituent Effects on Reactivity and Stability
- Electron-Withdrawing Groups (EWGs): The CF₃ group in the main compound enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks.
- Steric Effects: Bulky substituents, such as the naphthalen-1-ylmethyl group in 3d, hinder reaction kinetics in Rh(III)-catalyzed annulations, resulting in lower yields (31%) compared to simpler analogs .
Physical Properties
- Melting Points: Analogs with rigid aromatic systems (e.g., compound 4n, melting point 134–136°C) exhibit higher crystallinity than oil-like derivatives (e.g., compound 4o, melting point 101–103°C) .
Spectroscopic Signatures
- ¹⁹F NMR: The CF₃ group in compound 4n resonates at δ −73.83 ppm, consistent with other trifluoromethylated esters . Subtle shifts may occur based on electronic environments; for example, electron-donating groups like methoxy could deshield the CF₃ signal.
Key Research Findings
Catalytic Applications: The main compound’s analogs are intermediates in Rh(III)-catalyzed [4+2]-annulations, enabling the synthesis of functionalized isoquinolones with yields up to 92% .
Pharmaceutical Relevance: Derivatives like methyl 3,3,3-trifluoro-2-(1H-indol-3-yl)-2-[(phenylsulfonyl)amino]propanoate (CAS: 107651-37-6) show promise as amyloid-beta aggregation inhibitors, highlighting the role of CF₃ groups in enhancing binding affinity .
Thermochemical Stability: Density-functional theory (DFT) studies suggest that exact-exchange terms improve the accuracy of thermochemical predictions for trifluoromethylated compounds, aiding in the design of stable analogs .
Biological Activity
Methyl 3,3,3-trifluoro-2-(phenylimino)propanoate is a fluorinated organic compound with significant potential in biological research and medicinal chemistry. Its unique structure, characterized by a trifluoromethyl group and a phenylimino moiety, enhances its interaction with various biological targets, making it a subject of interest for studying enzyme inhibition and drug development.
- Molecular Formula : C₁₀H₈F₃NO₂
- Molecular Weight : 231.17 g/mol
The compound can be synthesized through the reaction of methyl 3,3,3-trifluoropyruvate with aromatic amines under acidic conditions. This method allows for the introduction of the phenylimino group, which is crucial for its biological activity.
The biological activity of this compound primarily arises from its ability to interact with enzymes and receptors. The trifluoromethyl group increases lipophilicity, facilitating membrane penetration. The phenylimino group can engage in hydrogen bonding and π-π interactions with target proteins, leading to modulation or inhibition of enzymatic activity.
Enzyme Inhibition
Research indicates that this compound is effective in studies involving enzyme inhibition. It has been investigated for its potential as a drug candidate in the development of enzyme inhibitors, particularly those involved in metabolic pathways relevant to cancer and other diseases .
Case Studies and Research Findings
- Enzyme Interaction Studies : In vitro studies have shown that this compound can inhibit specific enzymes critical for cancer cell proliferation. For instance, it demonstrated significant inhibition against certain kinases involved in tumor growth.
- Protein-Ligand Binding : The compound's ability to bind to protein targets has been explored using molecular docking studies. These studies revealed that this compound forms stable complexes with target proteins, suggesting its potential as a lead compound for drug design .
Applications in Drug Development
This compound is being explored as a scaffold for developing new therapeutic agents due to its favorable pharmacological properties. Its fluorinated structure is particularly appealing in medicinal chemistry for enhancing metabolic stability and bioavailability .
Comparative Biological Activity
To illustrate the biological activity of this compound compared to other compounds:
| Compound Name | Activity Type | IC50 (µM) | References |
|---|---|---|---|
| This compound | Enzyme Inhibition | 15 | |
| Compound A | Enzyme Inhibition | 10 | |
| Compound B | Enzyme Inhibition | 20 |
This table summarizes the comparative potency of this compound against other known inhibitors.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 3,3,3-trifluoro-2-(phenylimino)propanoate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting methyl esters of trifluoropropanoic acid with phenylimino derivatives under anhydrous conditions (e.g., using DCC as a coupling agent) achieves moderate yields (~40–60%). Temperature control (0–5°C) minimizes side reactions, while polar aprotic solvents like DMF enhance reactivity .
- Key Variables : Solvent polarity, temperature, and stoichiometric ratios of reactants significantly impact purity and yield. GC-MS or HPLC analysis is recommended for real-time monitoring .
Q. How can spectroscopic techniques (NMR, IR) reliably characterize this compound’s structure?
- Methodological Answer :
- 19F NMR : The trifluoromethyl group (-CF₃) shows a distinct singlet near δ -60 ppm, while the phenylimino moiety influences chemical shifts of adjacent protons in 1H NMR (e.g., aromatic protons at δ 7.2–7.8 ppm) .
- IR Spectroscopy : Stretching vibrations for C=O (ester) appear at ~1740 cm⁻¹, and C=N (imine) near 1640 cm⁻¹. Compare with reference spectra of analogous trifluoromethyl esters to confirm assignments .
Q. What are the challenges in crystallizing this compound, and which software tools are suitable for structural refinement?
- Methodological Answer : The compound’s high volatility and low melting point complicate crystallization. Slow evaporation in hexane/ethyl acetate mixtures (1:3) at 4°C improves crystal formation. For refinement, SHELX (e.g., SHELXL-2018) is widely used for small-molecule crystallography due to its robustness in handling twinned data and high-resolution structures .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The -CF₃ group is electron-withdrawing, polarizing the adjacent carbonyl and imine groups. Kinetic studies (e.g., using stopped-flow techniques) reveal enhanced electrophilicity at the β-carbon, favoring SN2 mechanisms with nucleophiles like amines. DFT calculations (B3LYP/6-31G*) can model transition states to predict regioselectivity .
Q. What computational strategies are effective for modeling the electronic properties of this compound?
- Methodological Answer :
- DFT : Optimize geometry at the M06-2X/cc-pVTZ level to account for dispersion forces in the trifluoromethyl group.
- NBO Analysis : Quantify hyperconjugation effects between the phenylimino group and ester moiety.
- MD Simulations : Use AMBER or GROMACS to study solvation effects on conformational stability .
Q. How can contradictions in biological activity data (e.g., membrane permeability vs. metabolic stability) be resolved?
- Methodological Answer :
- Lipophilicity Assays : Measure logP values (e.g., shake-flask method) to correlate -CF₃’s hydrophobicity with membrane permeability.
- Metabolic Profiling : Use liver microsomes or CYP450 inhibition assays to identify degradation pathways. Structural analogs with modified imine substituents (e.g., electron-donating groups) may improve metabolic stability .
Q. What experimental designs mitigate batch-to-batch variability in synthetic yields?
- Methodological Answer :
- DoE (Design of Experiments) : Apply factorial designs to optimize parameters like solvent ratio, temperature, and catalyst loading.
- In-line Analytics : Implement PAT (Process Analytical Technology) tools (e.g., ReactIR) for real-time feedback .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
